Oxyimperatorin

Catalog No.
S1550626
CAS No.
35740-18-2
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyimperatorin

CAS Number

35740-18-2

Product Name

Oxyimperatorin

IUPAC Name

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3

InChI Key

CTJZWFCPUDPLME-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C

The exact mass of the compound oxyimperatorin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxyimperatorin (CAS 35740-18-2), also known as prangenin or imperatorin epoxide, is a specialized epoxidized furanocoumarin primarily isolated from Angelica dahurica. Unlike standard in-class coumarins, its molecular architecture features a highly reactive 3,3-dimethyloxiran-2-yl methoxy group. This epoxide ring fundamentally alters its solubility profile, synthetic processability, and biological targeting compared to its non-epoxidized parent compound, imperatorin. In industrial and advanced laboratory settings, Oxyimperatorin is primarily procured as a high-purity analytical reference standard for multidimensional chromatography, a specific pharmacokinetic metabolite marker for ADME studies, and a reactive precursor for the synthesis of complex macrocyclic coumarin derivatives.

Procurement substitution of Oxyimperatorin with its more common parent compound, imperatorin, or crude furanocoumarin extracts critically compromises both synthetic and analytical workflows. Chemically, imperatorin possesses a stable prenyl ether group that cannot undergo the nucleophilic ring-opening reactions enabled by Oxyimperatorin’s epoxide moiety, rendering imperatorin useless as a precursor for specific downstream derivatization. Analytically, Oxyimperatorin is a distinct in vivo metabolite (imperatorin epoxide); substituting it with the parent compound in LC-MS/MS pharmacokinetic assays prevents the accurate quantification of metabolic clearance and cytochrome P450-mediated transformation pathways .

Epoxide-Driven Synthetic Reactivity and Derivatization Potential

Oxyimperatorin is structurally differentiated from imperatorin by the presence of a 3,3-dimethyloxiran ring. While imperatorin's prenyl ether is chemically stable under standard conditions, Oxyimperatorin's epoxide group acts as a reactive site for nucleophilic attack. This allows for direct ring-opening reactions to synthesize novel coumarin-based macrocycles and fluorescent probes, a synthetic pathway that is completely inaccessible when using standard imperatorin .

Evidence DimensionNucleophilic ring-opening susceptibility
Target Compound DataOxyimperatorin (Reactive 3,3-dimethyloxiran group present)
Comparator Or BaselineImperatorin (Stable prenyl ether group; unreactive to mild nucleophiles)
Quantified DifferenceEnables direct nucleophilic derivatization inaccessible to the parent compound
ConditionsSynthetic formulation and macrocycle synthesis workflows

Procuring the epoxidized form is mandatory for chemists requiring a reactive coumarin scaffold for downstream structural modifications.

Absolute Quantification in Pharmacokinetic ADME Profiling

In mammalian pharmacokinetic models, imperatorin is metabolized into specific derivatives, notably imperatorin epoxide (Oxyimperatorin). Utilizing high-purity Oxyimperatorin as an analytical standard allows for the direct, simultaneous LC-MS/MS quantification of this specific metabolite in plasma. Relying solely on the parent compound fails to map the exact metabolic clearance rates and limits the resolution of ADME profiling .

Evidence DimensionLC-MS/MS Plasma Detection and Quantification
Target Compound DataOxyimperatorin (Direct detection of the epoxidized metabolite)
Comparator Or BaselineImperatorin (Only tracks parent compound degradation)
Quantified DifferenceProvides absolute quantification of the specific metabolic conversion pathway
ConditionsIn vivo dog plasma ADME and CYP-mediated clearance models

Essential for DMPK researchers who must accurately map and quantify the specific metabolic fate of furanocoumarins rather than just parent drug disappearance.

Selective Modulation of NF-κB p65 in Neuroinflammation Models

Oxyimperatorin demonstrates highly specific pathway modulation in LPS-induced microglial (BV-2) activation models. Quantitative assays reveal that Oxyimperatorin significantly inhibits NF-κB p65 phosphorylation and nuclear translocation without affecting IκB phosphorylation and degradation. This precise mechanistic targeting differentiates it from broad-spectrum anti-inflammatory coumarins, which often indiscriminately affect the entire NF-κB/IκB complex [1].

Evidence DimensionNF-κB p65 nuclear translocation inhibition
Target Compound DataOxyimperatorin (Selective p65 suppression without IκB degradation)
Comparator Or BaselineBroad-spectrum coumarins (Non-selective NF-κB complex inhibition)
Quantified DifferenceIsolates p65-specific signaling pathways in neuroinflammation
ConditionsLPS-stimulated BV-2 microglial cell assays

Provides a highly specific mechanistic probe for neuropharmacology researchers developing targeted interventions for microglial activation.

Baseline Resolution in Multidimensional Chiral Chromatography

For the validation of complex multidimensional liquid chromatography (NP-LC-LC) systems, Oxyimperatorin serves as a superior chiral reference standard. It achieves distinct baseline enantioseparation, providing a rigorous metric for system suitability and column resolution that cannot be accurately calibrated using simple, achiral coumarin mixtures [1].

Evidence DimensionEnantiomeric baseline separation
Target Compound DataOxyimperatorin (Demonstrates distinct chiral resolution)
Comparator Or BaselineAchiral coumarin standards (No enantiomeric separation)
Quantified DifferenceEnables precise calibration of chiral stationary phases
ConditionsNormal phase-liquid chromatography-liquid chromatography (NP-LC-LC)

Crucial for analytical laboratories needing a reliable, structurally complex standard to validate high-performance chiral separation methods.

Pharmacokinetic (PK) and ADME Assay Standardization

Directly following its role as a primary in vivo metabolite (Section 3), Oxyimperatorin is the required procurement choice for laboratories developing LC-MS/MS panels to track furanocoumarin metabolism, clearance, and cytochrome P450 interactions .

Targeted Neuroinflammation Probe Development

Because of its specific inhibition of NF-κB p65 without IκB degradation (Section 3), this compound is perfectly suited for advanced in vitro models (e.g., LPS-induced BV-2 microglia) aimed at isolating specific inflammatory signaling cascades [1].

Precursor for Advanced Coumarin Derivatization

Leveraging its reactive 3,3-dimethyloxiran ring (Section 3), synthetic chemists procure Oxyimperatorin to perform nucleophilic ring-opening reactions, facilitating the development of novel macrocyclic complexes and fluorescent probes that cannot be synthesized from standard imperatorin .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Wikipedia

Prangenin

Dates

Last modified: 08-15-2023

Explore Compound Types